5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
CAS No.:
Cat. No.: VC13420250
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O5 |
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Molecular Weight | 224.21 g/mol |
IUPAC Name | 5,8-dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
Standard InChI | InChI=1S/C11H12O5/c1-13-8-5-7(6-12)9(14-2)11-10(8)15-3-4-16-11/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | WHHNWLVBJRHUTE-UHFFFAOYSA-N |
SMILES | COC1=C2C(=C(C(=C1)C=O)OC)OCCO2 |
Canonical SMILES | COC1=C2C(=C(C(=C1)C=O)OC)OCCO2 |
Introduction
Structural and Chemical Properties
Molecular Formula and Key Features
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Molecular Formula:
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Molecular Weight: 224.21 g/mol
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Key Functional Groups:
Physicochemical Data
The methoxy groups enhance solubility in organic solvents, while the aldehyde moiety confers reactivity toward nucleophiles, enabling applications in Schiff base formation and condensation reactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 5,8-dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves multistep functionalization of a benzodioxane precursor. A representative pathway includes:
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Ring-Closure Reaction:
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Methylation:
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Purification:
Industrial-Scale Considerations
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Yield Optimization: Patent CN105801556A highlights potassium permanganate as a cost-effective oxidant for analogous aldehydes, achieving yields >90% .
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Safety: Use of 1,2-dibromoethane requires strict control due to toxicity; alternatives like ethylene carbonate are under investigation .
Applications in Pharmaceutical Research
Antitumor Activity
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The benzodioxane scaffold is critical in inhibitors like CCT251236, which targets the HSF1 pathway in ovarian carcinoma .
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Structure-Activity Relationship (SAR):
Anti-Inflammatory Agents
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Analogues such as (2,3-dihydrobenzo dioxin-6-yl)acetic acid demonstrate potent COX-2 inhibition .
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Mechanism: The electron-donating methoxy groups stabilize radical intermediates, reducing oxidative stress .
Chemical Probes and Inhibitors
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Used in the synthesis of p38α MAPK inhibitors, which are relevant in chronic inflammatory diseases .
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Example:
Future Directions and Research Gaps
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Synthetic Improvements: Explore biocatalytic methods for enantioselective synthesis .
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Therapeutic Exploration: Evaluate efficacy in neurodegenerative models (e.g., Alzheimer’s) due to antioxidant potential .
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Environmental Impact: Assess biodegradability and ecotoxicity, particularly of brominated byproducts .
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